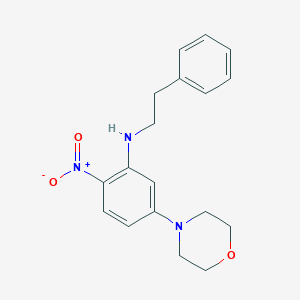![molecular formula C23H36O4 B11515035 4-[(8xi,9xi,14xi,17beta)-Androstan-17-yloxy]-4-oxobutanoic acid](/img/structure/B11515035.png)
4-[(8xi,9xi,14xi,17beta)-Androstan-17-yloxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL}OXY)-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL}OXY)-4-OXOBUTANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of linear precursors under specific conditions, often using catalysts to facilitate the reaction.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, keto, and carboxyl groups through various organic reactions like oxidation, reduction, and substitution.
Final Assembly: The final step involves the coupling of the modified cyclopenta[a]phenanthrene core with butanoic acid derivatives under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-({9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL}OXY)-4-OXOBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups using oxidizing agents.
Reduction: Reduction of keto groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
4-({9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL}OXY)-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL}OXY)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound exerts its effects by binding to these targets, modulating their activity, and altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Deoxycholic Acid: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and biological activity.
Chenodeoxycholic Acid: Another bile acid with a similar structure but distinct physiological roles.
Ursodeoxycholic Acid: Similar in structure but used for different therapeutic applications.
Uniqueness
4-({9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-YL}OXY)-4-OXOBUTANOIC ACID is unique due to its specific functional groups and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it valuable for specific research and therapeutic applications.
Properties
Molecular Formula |
C23H36O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[[(10S,13S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H36O4/c1-22-13-4-3-5-15(22)6-7-16-17-8-9-19(23(17,2)14-12-18(16)22)27-21(26)11-10-20(24)25/h15-19H,3-14H2,1-2H3,(H,24,25)/t15?,16?,17?,18?,19-,22-,23-/m0/s1 |
InChI Key |
BQOYUBWEBGKHDA-XHEJAPSKSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2OC(=O)CCC(=O)O)CCC4[C@@]3(CCCC4)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4OC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(1,3-Dimethyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-ethyl]-N,N-dimethyl-formamidine](/img/structure/B11514955.png)
![4-fluoro-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide](/img/structure/B11514961.png)

![6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11514970.png)
![N-(2-methoxyethyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11514975.png)
![Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11514978.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11514982.png)
![2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol](/img/structure/B11514987.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11515002.png)
![2-({2-[(2-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-butoxyphenyl)acetamide](/img/structure/B11515003.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515008.png)
![(3E)-3-[4-(benzyloxy)-3,5-diiodobenzylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11515010.png)
